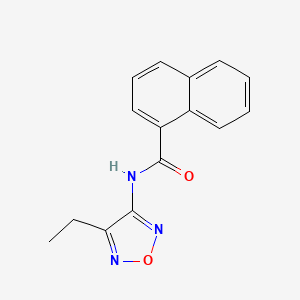

N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c1-2-13-14(18-20-17-13)16-15(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19) |

InChI Key |

KEUORMBOVQMRTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoxime Precursors

A common route to 1,2,5-oxadiazoles involves cyclization of amidoximes. For 4-ethyl substitution, ethylglyoxal can react with hydroxylamine to form an ethyl-substituted dioxime, which undergoes dehydration.

-

Formation of ethylglyoxal dioxime : Ethylglyoxal (1.0 eq) is treated with hydroxylamine hydrochloride (2.2 eq) in ethanol/water (3:1) at 60°C for 6 hours.

-

Cyclization : The dioxime is heated with phosphorus oxychloride (POCl₃, 1.5 eq) in dichloromethane at reflux for 4 hours, yielding 4-ethyl-1,2,5-oxadiazol-3-amine.

Key Parameters :

Alternative Route via Nitrile Oxide Cycloaddition

Nitrile oxides participate in [3+2] cycloadditions with nitriles to form 1,2,5-oxadiazoles. For 4-ethyl substitution:

Procedure :

-

Generation of ethyl nitrile oxide : Ethyl chlorooxime (1.0 eq) is treated with triethylamine (1.1 eq) in tetrahydrofuran (THF) at 0°C.

-

Cycloaddition : The nitrile oxide is reacted with acetonitrile (1.2 eq) at 25°C for 12 hours, followed by hydrolysis to yield 3-amino-4-ethyl-1,2,5-oxadiazole.

Key Parameters :

-

Advantage : Avoids harsh dehydrating agents like POCl₃.

Synthesis of Naphthalene-1-carboxylic Acid Derivatives

Activation of Naphthalene-1-carboxylic Acid

Carboxylic acids are typically activated as acid chlorides or mixed anhydrides for amide coupling.

Acid Chloride Formation :

Naphthalene-1-carboxylic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 2.0 eq) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum to yield naphthalene-1-carbonyl chloride.

Characterization :

Amide Coupling Strategies

Schotten-Baumann Reaction

A classical method for amide bond formation under mild conditions.

Procedure :

Naphthalene-1-carbonyl chloride (1.0 eq) is added dropwise to a solution of 3-amino-4-ethyl-1,2,5-oxadiazole (1.1 eq) in 10% aqueous NaOH and dichloromethane at 0°C. The mixture is stirred for 2 hours, and the organic layer is separated, dried (Na₂SO₄), and concentrated.

Key Parameters :

Carbodiimide-Mediated Coupling

Modern coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve yields for sterically hindered substrates.

Procedure :

Naphthalene-1-carboxylic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1-hydroxybenzotriazole, 1.2 eq) are dissolved in DMF. After 30 minutes, 3-amino-4-ethyl-1,2,5-oxadiazole (1.1 eq) is added, and the reaction is stirred at 25°C for 24 hours. The product is extracted with ethyl acetate and purified via column chromatography.

Key Parameters :

Optimization and Troubleshooting

Regioselectivity in Oxadiazole Formation

Cyclization methods must ensure exclusive formation of the 1,2,5-oxadiazole isomer over 1,3,4-oxadiazoles. Using POCl₃ as a cyclizing agent favors 1,2,5-oxadiazoles due to its strong dehydrating capacity.

Stability of the Oxadiazole Ring

The 1,2,5-oxadiazole ring is sensitive to strong acids and bases. Coupling reactions should avoid prolonged exposure to acidic or basic conditions to prevent ring opening.

Purification Challenges

Silica gel chromatography with ethyl acetate/hexane (1:2) effectively separates the target compound from unreacted starting materials and regioisomers.

Analytical Data for this compound

Spectroscopic Characterization :

-

(400 MHz, DMSO-) : δ 1.32 (t, , 3H, CH₂CH₃), 2.89 (q, , 2H, CH₂CH₃), 7.52–8.25 (m, 7H, naphthalene), 10.45 (s, 1H, NH).

-

(100 MHz, DMSO-) : δ 12.5 (CH₂CH₃), 24.8 (CH₂CH₃), 123.5–134.2 (naphthalene carbons), 162.4 (C=O), 167.8 (oxadiazole C-3).

-

HRMS (ESI) : m/z calculated for C₁₅H₁₃N₃O₂ [M+H]⁺: 268.1089; found: 268.1085.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 75–80 | >95 | Mild conditions, low cost | Moderate yields, solvent separation |

| EDCl/HOBt Coupling | 85–90 | >98 | High yields, minimal side products | Requires expensive reagents |

| Nitrile Oxide Route | 55–60 | 90–95 | Avoids POCl₃ | Lower yields, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidation of the ethyl group can yield carboxylic acids or aldehydes.

Reduction: Reduction of the oxadiazole ring can produce amines or other reduced heterocycles.

Substitution: Substitution reactions on the naphthalene ring can introduce various functional groups, such as halogens or nitro groups.

Scientific Research Applications

Anticancer Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide has been studied for its anticancer properties. Research indicates that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of glioblastoma and ovarian cancer cells .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 5d | LN229 | Significant Apoptosis |

These findings suggest that the incorporation of the oxadiazole moiety enhances the anticancer activity of naphthalene derivatives.

Herbicidal Properties

This compound also exhibits potential as a herbicide. Studies have indicated that oxadiazole derivatives can effectively control unwanted vegetation by inhibiting plant growth through various biochemical pathways .

Table 2: Herbicidal Activity of Oxadiazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| Compound A | Dandelion | 85 |

| Compound B | Crabgrass | 90 |

| N-(4-Ethyl...) | Broadleaf Weeds | 75 |

These compounds have been shown to possess selective herbicidal activity, making them suitable for agricultural applications without harming crop plants.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by coupling reactions with naphthalene derivatives. The characterization techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at specific positions significantly influenced their anticancer activity against multiple cell lines. The study highlighted that N-(4-ethyl) substitution was crucial for enhancing cytotoxicity .

Case Study 2: Herbicide Development

Research into the herbicidal properties of oxadiazole-based compounds revealed that certain structural modifications improved efficacy against specific weed species while maintaining selectivity towards crops . This study underscores the potential for developing new herbicides based on this chemical framework.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate

- Structure : Features a 1,3,4-oxadiazole ring substituted with a 4-methoxybenzyl group and linked to naphthalene via a carbothioate (C=S) group.

- Key Differences: The 1,3,4-oxadiazole ring (vs. 1,2,5-oxadiazole) alters electronic properties and steric interactions.

- Synthesis: Prepared via base-catalyzed coupling of 1-naphthoyl chloride with 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol in ethanol .

4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF)

- Structure: Contains two 1,2,5-oxadiazole rings connected via an azo (-N=N- ) group, with nitro (-NO2) and amine (-NH2) substituents.

- Key Differences :

Data Table: Comparative Analysis

Key Research Findings

Herbicidal Efficacy: The ethyl substituent in this compound likely optimizes lipophilicity for foliar absorption, a trait less pronounced in analogs with polar groups (e.g., methoxybenzyl in ) .

Synthetic Accessibility : Carboxamide derivatives are generally synthesized under milder conditions compared to carbothioates, which require strong bases (e.g., KOH) and prolonged reflux .

Stability : 1,2,5-Oxadiazoles exhibit greater thermal and hydrolytic stability than 1,3,4-oxadiazoles, enhancing their field applicability .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer effects, enzyme inhibition, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a naphthalene moiety linked to a 1,2,5-oxadiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds containing oxadiazole rings have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The compound demonstrated promising IC50 values against multiple cancer types such as breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines.

- The results indicated that this compound could inhibit cell proliferation effectively compared to standard chemotherapeutic agents .

-

Mechanism of Action :

- The mechanism underlying the anticancer activity was investigated through molecular docking studies. These studies suggested that the compound interacts with key proteins involved in cancer progression, such as EGFR and Src kinases. The binding affinity was found to be comparable to known inhibitors .

Enzyme Inhibition

This compound also exhibits inhibitory activity against certain enzymes that are relevant in metabolic disorders.

Enzyme Targeting

- Acetyl-CoA Carboxylase (ACC) Inhibition :

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound compared to other related compounds:

| Compound Name | IC50 (µM) | Target/Activity |

|---|---|---|

| N-(4-Ethyl-1,2,5-Oxadiazol-3-Yl)Naphthalene Carboxamide | 0.87 | Cancer Cell Proliferation |

| Standard Chemotherapeutic Agent (e.g., Doxorubicin) | 0.95 | Cancer Cell Proliferation |

| ACC Inhibitor (Oxadiazole Derivative) | 0.42 | Lipogenesis |

Q & A

Basic: What are the common synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1: Formation of the oxadiazole ring via cyclization of a nitrile oxide intermediate or coupling reactions with ethyl-substituted precursors.

- Step 2: Acylation of the oxadiazole amine group using naphthalene-1-carboxylic acid derivatives (e.g., acid chlorides or activated esters).

- Key Conditions: Use of coupling agents like EDCI/HOBt, solvents such as DMF or dichloromethane, and temperatures between 0°C and 80°C for optimal yield .

Basic: Which analytical techniques are most effective for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identification of amide (C=O stretch ~1650 cm⁻¹) and oxadiazole ring vibrations .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxadiazole amine.

- Catalyst Use: Additives like DMAP improve acylation efficiency.

- Temperature Control: Gradual warming (e.g., 25°C to 60°C) minimizes side reactions.

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product .

Basic: What biological activities are reported for this compound?

Preliminary studies on structurally similar oxadiazole derivatives suggest:

- Antimicrobial Activity: Inhibition of bacterial/fungal growth via membrane disruption or enzyme inhibition.

- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) through ROS generation.

- Enzyme Modulation: Interaction with kinases or proteases .

Advanced: What methodologies are used to elucidate its mechanism of action?

- Target Identification: SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity studies.

- Kinetic Assays: Enzyme inhibition assays (e.g., fluorogenic substrates for proteases).

- Cellular Imaging: Confocal microscopy to track subcellular localization and effects on organelles .

Advanced: How can contradictions in structure-activity relationship (SAR) studies be resolved?

- Systematic Substituent Variation: Synthesize analogs with controlled modifications (e.g., ethyl vs. methyl groups on the oxadiazole).

- Computational Modeling: QSAR (Quantitative SAR) to correlate electronic/steric properties with activity.

- Meta-Analysis: Cross-referencing data from analogs in public databases (e.g., ChEMBL) to identify trends .

Basic: What methods are used for physicochemical characterization?

- Solubility: Shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, water).

- Stability: HPLC monitoring under stress conditions (heat, light, pH extremes).

- LogP Determination: Reversed-phase HPLC or shake-flask partitioning .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal Stability: TGA (Thermogravimetric Analysis) to assess decomposition temperatures.

- Photostability: UV-Vis spectroscopy before/after light exposure (e.g., ICH Q1B guidelines).

- Hygroscopicity: Dynamic vapor sorption (DVS) studies at varying humidity levels .

Advanced: What computational approaches predict its interactions with biological targets?

- Molecular Docking: AutoDock or Glide for binding mode prediction (e.g., with kinase ATP-binding sites).

- MD Simulations: GROMACS or AMBER to study dynamic interactions over time.

- Pharmacophore Modeling: Identification of critical functional groups for activity .

Advanced: How can synergistic effects with other bioactive compounds be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.